molecular formula C8H10BrNO B13854487 2-Bromo-3-propoxypyridine

2-Bromo-3-propoxypyridine

Cat. No.: B13854487
M. Wt: 216.07 g/mol
InChI Key: WKTVQPLAMOUHGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-propoxypyridine is a brominated pyridine derivative featuring a bromine atom at the 2-position and a propoxy group (-OCH₂CH₂CH₃) at the 3-position of the pyridine ring.

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

2-bromo-3-propoxypyridine

InChI

InChI=1S/C8H10BrNO/c1-2-6-11-7-4-3-5-10-8(7)9/h3-5H,2,6H2,1H3

InChI Key

WKTVQPLAMOUHGY-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(N=CC=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-3-propoxypyridine typically involves the bromination of 3-propoxypyridine. One common method includes the reaction of 3-propoxypyridine with bromine in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective bromination at the 2-position of the pyridine ring .

Industrial Production Methods: Industrial production methods for 2-Bromo-3-propoxypyridine may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-propoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromo-3-propoxypyridine depends on the specific application and the target moleculeThese interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby exerting its effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Bromopyridine Derivatives

Compound Name Substituent (Position) Molecular Formula CAS Number Molecular Weight (g/mol) Key Properties/Applications References
2-Bromo-3-methylpyridine -CH₃ (3) C₆H₆BrN 3430-17-9 172.02 Used in cross-coupling reactions; SDS emphasizes HazCom 2012 compliance .
2-Bromo-3-hydroxypyridine -OH (3) C₅H₄BrNO 6602-32-0 174.00 Polar, acidic hydroxyl group; precursor to methoxy derivatives (e.g., 2,3-dimethoxypyridine) .
2-Bromo-3-fluoropyridine -F (3) C₅H₃BrFN 40273-45-8 191.99 Electron-withdrawing fluorine enhances reactivity in nucleophilic substitutions; produced by Beijing Mediking Biopharm .
2-Bromo-3-(2-pyridinylmethoxy)pyridine -OCH₂(C₅H₄N) (3) C₁₁H₉BrN₂O 1065484-77-6 293.11 Bipyridine structure may enable coordination chemistry applications .
2-Amino-3-bromo-5-hydroxypyridine -NH₂ (2), -OH (5) C₅H₅BrN₂O N/A 205.01 Amino and hydroxyl groups enable diverse functionalization (e.g., heterocyclic amine synthesis) .
5-Bromo-2-morpholinopyridin-3-amine -NH₂ (3), morpholine (2) C₉H₁₂BrN₃O N/A 258.12 Morpholine substituent enhances solubility; used in kinase inhibitor research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.